

# The Pharmacokinetics of Brivanib Alaninate (BATU): A Technical Guide

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## Compound of Interest

Compound Name: BATU

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## Introduction

Brivanib Alaninate, designated here as **BATU**, is an investigational L-alanine ester prodrug of Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed for oral administration, Brivanib Alaninate is designed to improve the aqueous solubility and oral bioavailability of the parent compound, Brivanib.[3] It has been under investigation primarily for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[4][5] This document provides a comprehensive overview of the pharmacokinetic profile of Brivanib Alaninate and its active moiety, Brivanib.

## Absorption and Bioavailability

Brivanib Alaninate is rapidly and completely converted to its active form, Brivanib, through hydrolysis in vivo.[1] The prodrug itself is not detected in plasma, indicating an efficient conversion process.[6] Administration of Brivanib as the alaninate prodrug allows for the use of completely aqueous vehicles and leads to a significant improvement in oral bioavailability across preclinical species, with values ranging from 55% to 97%.[4] In patients with advanced cancers, the absorption of Brivanib administered as Brivanib Alaninate is high, estimated to be greater than 86%.[6]

## Food Effect

A study in patients with advanced or metastatic solid tumors demonstrated that the consumption of a high-fat meal has no significant or clinically relevant effect on the pharmacokinetics of Brivanib.[7]

## Distribution

The volume of distribution for Brivanib in humans is expected to be high.[4] Preclinical studies in rats have shown that Brivanib exhibits good brain penetration, which is consistent with its high intrinsic permeability and lack of active efflux as determined in Caco-2 cell assays.[4]

## Metabolism and Excretion

Brivanib is extensively metabolized, with metabolic clearance being the primary route of elimination.[1] The primary metabolic pathways include both oxidative and conjugative metabolism.[1] Unchanged Brivanib is not detected in urine or bile samples.[1]

In humans, following a single oral dose of radiolabeled Brivanib Alaninate, the majority of the radioactivity is recovered in the feces (81.5%), with a smaller portion in the urine (12.2%), leading to a total recovery of 93.7%.[6] This indicates that fecal excretion is the predominant route of elimination for Brivanib-related material.[1][6] Renal excretion of unchanged Brivanib is minimal.[6]

A noteworthy aspect of Brivanib's metabolism is its potential for metabolic chiral inversion. Following oral administration of Brivanib Alaninate to rats and monkeys, the enantiomeric metabolite was a significant circulating component. However, in humans, this enantiomer was only a minor component, accounting for less than 3% of the AUC relative to Brivanib.[8]

## Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Brivanib following the oral administration of Brivanib Alaninate in various species.

### Table 1: Preclinical Pharmacokinetic Parameters of Brivanib

Species	Dose (Brivanib Alaninate )	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavaila bility (%)	Referenc e
Mouse	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	<a href="#">[4]</a>
Rat	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	<a href="#">[4]</a>
Dog	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	<a href="#">[4]</a>
Monkey	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	<a href="#">[4]</a>

Note: Specific dose and parameter values were not detailed in the provided search results, but the range of bioavailability was consistently reported.

## Table 2: Human Pharmacokinetic Parameters of Brivanib

(Following a single 800 mg oral dose of [14C]Brivanib Alaninate in patients with advanced/metastatic solid tumors)

Parameter	Value	Unit	Reference
Cmax (geometric mean)	6146	ng/mL	<a href="#">[6]</a>
Tmax (median)	1	h	<a href="#">[6]</a>
t1/2 (mean)	13.8	h	<a href="#">[6]</a>
CL/F (geometric mean)	14.7	L/h	<a href="#">[6]</a>

## Experimental Protocols

### In Vitro Metabolic Stability Assessment

The metabolic stability of Brivanib and Brivanib Alaninate was assessed using in vitro systems.  
[4]

- **Systems Used:** Liver and intestinal fractions, plasma, and Caco-2 cells from various species (mouse, rat, dog, monkey, and human).[4][9]
- **Methodology:** The compound is incubated with the biological matrix (e.g., hepatocytes or microsomes) at a specified concentration. Samples are taken at various time points and the reaction is quenched (e.g., with acetonitrile). The concentration of the parent compound is then measured using a validated analytical method, typically LC-MS/MS.[6][10] The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[10]

## Animal Pharmacokinetic Studies

Pharmacokinetic parameters in preclinical species were determined following single intravenous or oral doses of both Brivanib and Brivanib Alaninate.[4]

- **Animal Models:** Studies were conducted in mice, rats, dogs, and monkeys.[6]
- **Dosing:** Animals received the compound via oral gavage (for oral administration) or intravenous injection.
- **Sample Collection:** Blood samples are collected at predetermined time points after dosing. Common collection sites in rodents include the submandibular vein, orbital venous plexus, or via cardiac puncture for terminal bleeds.[11]
- **Sample Analysis:** Plasma is separated from the blood samples, and the concentration of Brivanib is quantified using a validated LC-MS/MS method.[6][12] Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

## Human Mass Balance Study

A study was conducted in patients with advanced or metastatic solid tumors to evaluate the mass balance, metabolism, and routes of elimination.[6]

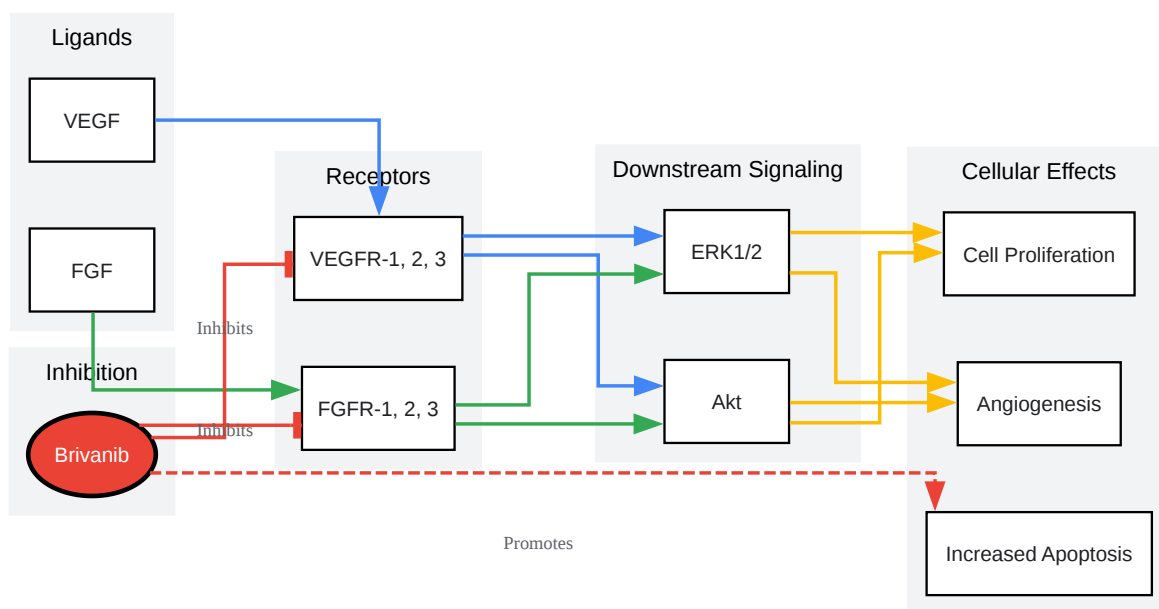
- **Study Design:** A two-part, open-label study. In Part A, patients received a single oral dose of 800 mg of [14C]Brivanib Alaninate. In Part B, patients received 800 mg of non-radiolabeled

Brivanib Alaninate daily.[6]

- Sample Collection: Plasma, urine, and feces were collected over a specified period to measure total radioactivity and the concentration of Brivanib and its metabolites.
- Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma and urine concentrations of Brivanib were determined by a validated LC-MS/MS method.[6]

## Visualizations

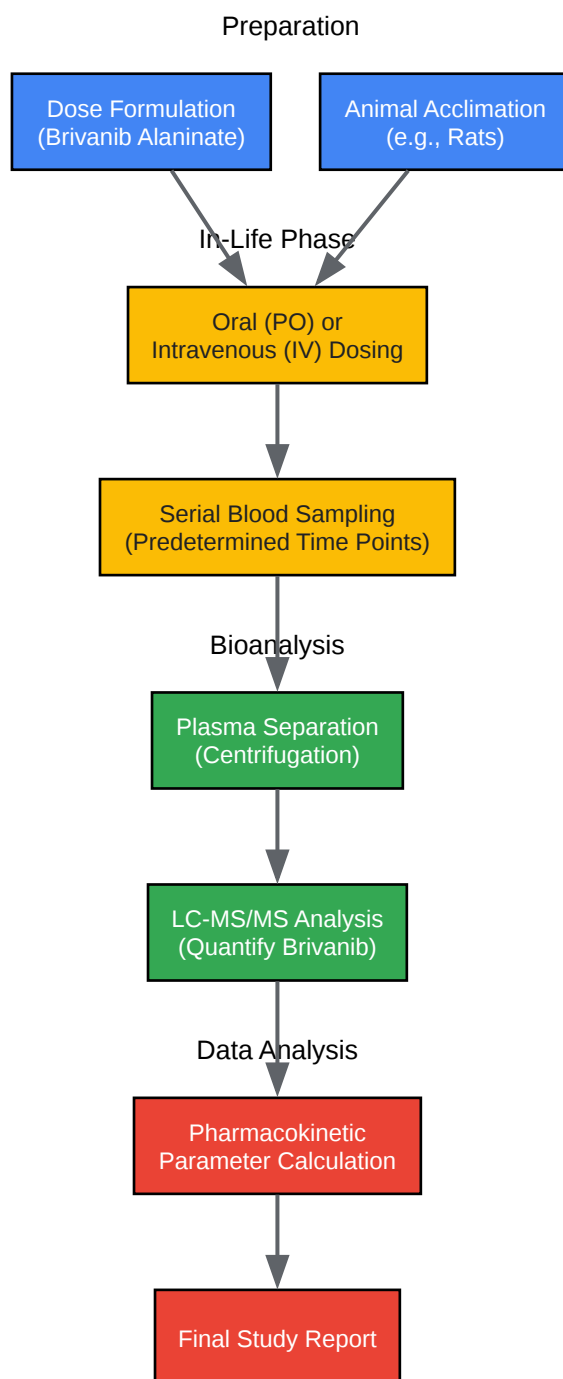
### Brivanib Signaling Pathway



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Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

## Experimental Workflow for Animal Pharmacokinetic Study



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Caption: Workflow for a typical preclinical pharmacokinetic study.

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